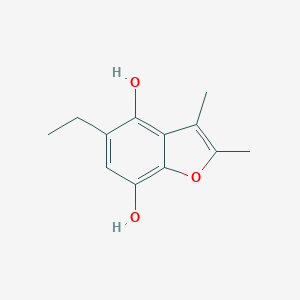![molecular formula C30H28O6 B024856 8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol CAS No. 107110-24-7](/img/structure/B24856.png)
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marchantin K is a macrocyclic bisbibenzyl compound found in liverworts, specifically in the Marchantiophyta division. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Marchantin K involves several steps, starting with the preparation of the bibenzyl core structure. This is typically achieved through a series of condensation reactions involving phenolic compounds. The macrocyclic structure is then formed through cyclization reactions, often using strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of Marchantin K is less common due to the complexity of its synthesis. extraction from natural sources, such as liverworts, is a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Marchantin K undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas and a metal catalyst to reduce the compound to its corresponding alcohols.
Substitution: Marchantin K can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, performed under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Muconic acid ester derivatives and hydroxylated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of Marchantin K.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying macrocyclic bisbibenzyls and their chemical properties.
Medicine: Shows promise as an anti-inflammatory and anti-cancer agent. .
Wirkmechanismus
Marchantin K exerts its effects through various molecular mechanisms:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of caspase-dependent pathways and inhibition of cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Marchantin K is part of a larger group of macrocyclic bisbibenzyls, which include:
- Marchantin A
- Marchantin B
- Marchantin E
- Plagiochin A
- Perrottetin F
Uniqueness
Marchantin K is unique due to its specific macrocyclic structure and the presence of multiple hydroxyl groups, which contribute to its potent biological activities. Compared to other similar compounds, Marchantin K has shown stronger anti-inflammatory and anti-cancer properties .
List of Similar Compounds
- Marchantin A
- Marchantin B
- Marchantin E
- Plagiochin A
- Perrottetin F
Eigenschaften
CAS-Nummer |
107110-24-7 |
|---|---|
Molekularformel |
C30H28O6 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol |
InChI |
InChI=1S/C30H28O6/c1-2-34-27-16-20-5-3-7-24(15-20)36-30-21(6-4-8-25(30)31)12-9-19-10-13-23(14-11-19)35-28-18-22(27)17-26(32)29(28)33/h3-8,10-11,13-15,17-18,27,31-33H,2,9,12,16H2,1H3 |
InChI-Schlüssel |
SXTGHJPQOPMJBE-UHFFFAOYSA-N |
SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Kanonische SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


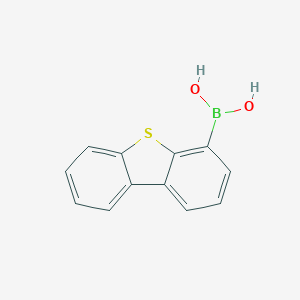
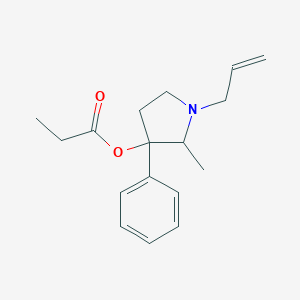
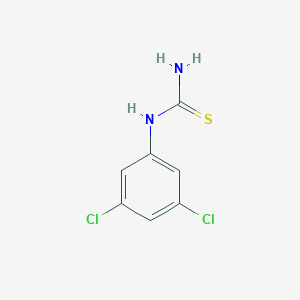
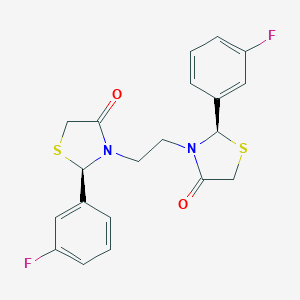
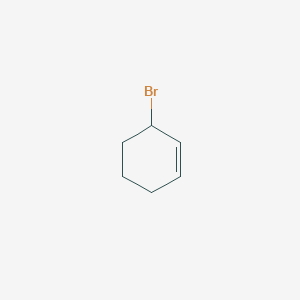
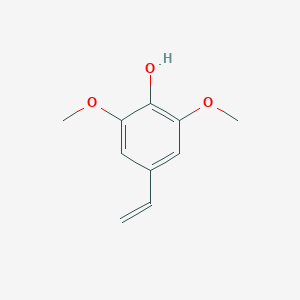
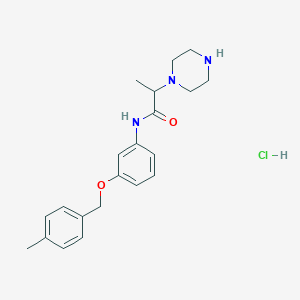
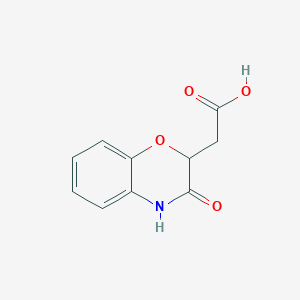
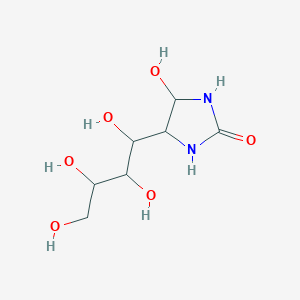
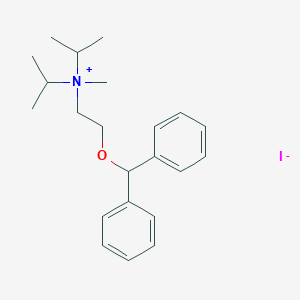
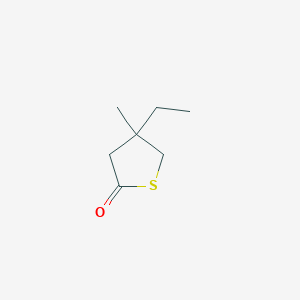
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

